6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[320]heptane is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method typically starts with an acyclic precursor that contains all the necessary stereochemical information to form the bicyclic structure . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane has significant potential in scientific research due to its unique structure and properties. It is used in the synthesis of various bioactive molecules, including tropane alkaloids, which have a wide range of biological activities . Additionally, this compound serves as a key intermediate in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane include other azabicyclo derivatives such as 2-azabicyclo[3.2.1]octane and 6,6-dimethyl-3-azabicyclo[3.1.0]hexane .
Uniqueness: What sets 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[320]heptane apart is its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
6-(4-propan-2-ylphenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C15H21N/c1-10(2)11-3-5-12(6-4-11)14-7-13-8-16-9-15(13)14/h3-6,10,13-16H,7-9H2,1-2H3 |
InChI Key |
LXJWLQKEGUCREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C2CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.